molecular formula C13H15N3O4 B2380866 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide CAS No. 2034421-10-6

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Cat. No. B2380866
CAS RN: 2034421-10-6
M. Wt: 277.28
InChI Key: FYSSFMOZTDQYGN-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by interfering with the normal functioning of certain enzymes and proteins in the target cells. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. In addition, it has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is its diverse biological activities, which make it a promising candidate for various applications in scientific research. However, one of the major limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide. One of the major areas of interest is the development of more efficient synthesis methods that can yield higher quantities of the compound. Another area of interest is the investigation of the compound's potential use as an anti-inflammatory agent and for the treatment of viral infections. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential targets for its biological effects.

Synthesis Methods

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves the reaction of 3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-5-carbaldehyde with furan-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product.

Scientific Research Applications

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain viruses.

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c17-13(10-3-6-19-8-10)14-7-11-15-12(16-20-11)9-1-4-18-5-2-9/h3,6,8-9H,1-2,4-5,7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSFMOZTDQYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

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